2-Methanesulfonyl-N-methylcyclohexan-1-amine is a chemical compound characterized by its unique structure and functional groups. It contains a methanesulfonyl group attached to a cyclohexane ring, along with an amine functional group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis.
The compound can be synthesized through various methods, which will be detailed in the synthesis analysis section. Its structural formula indicates it belongs to a class of compounds that may exhibit interesting biological activities.
2-Methanesulfonyl-N-methylcyclohexan-1-amine is classified as an amine due to the presence of the amine functional group. Additionally, it falls under the category of sulfonamides because of the methanesulfonyl group. This classification is important for understanding its reactivity and potential applications.
The synthesis of 2-methanesulfonyl-N-methylcyclohexan-1-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of catalysts may enhance reaction rates and selectivity.
The molecular structure of 2-methanesulfonyl-N-methylcyclohexan-1-amine can be represented by its molecular formula .
| Property | Value |
|---|---|
| Molecular Weight | 205.32 g/mol |
| IUPAC Name | 2-Methanesulfonyl-N-methylcyclohexan-1-amine |
| InChI | InChI=1S/C9H19NO2S/c1-3-11(12)9-6-4-5-8(7-9)10-2/h8-10H,3-7H2,1-2H3 |
| InChI Key | UJYNFQLJVPRVQQ-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1CCCC(C1)NC |
The structure features a cyclohexane ring substituted with a methanesulfonyl group and an amine group, contributing to its chemical properties and reactivity.
2-Methanesulfonyl-N-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-methanesulfonyl-N-methylcyclohexan-1-amine involves its interaction with biological targets at the molecular level.
The compound may interact with specific enzymes or receptors, potentially modulating their activity. The exact pathways involved will depend on its application but may include enzyme inhibition or receptor signaling modulation.
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard laboratory conditions |
The physical state and solubility characteristics are crucial for determining its handling and application in research.
2-Methanesulfonyl-N-methylcyclohexan-1-amine has several applications in scientific research:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: